5,5'-carbonylbis[2-(3-hydroxyphenyl)-1H-isoindole-1,3(2H)-dione]
Overview
Description
5,5’-Carbonylbis[2-(3-hydroxyphenyl)-1H-isoindole-1,3(2H)-dione] is a complex organic compound belonging to the class of isoindole-1,3-dione derivatives.
Preparation Methods
The synthesis of 5,5’-carbonylbis[2-(3-hydroxyphenyl)-1H-isoindole-1,3(2H)-dione] typically involves the condensation of phthalic anhydride with primary amines, followed by further functionalization. One common method includes the reaction of substituted tetraynes with imidazole derivatives through a hexadehydro-Diels–Alder domino reaction, which forms multiple C–C and C–O bonds via intramolecular cyclization and intermolecular coupling oxidation reactions . Industrial production methods may involve the use of catalytic systems under mild conditions to achieve high yields and efficiency .
Chemical Reactions Analysis
5,5’-Carbonylbis[2-(3-hydroxyphenyl)-1H-isoindole-1,3(2H)-dione] undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form multifunctionalized isoindole-1,3-dione derivatives.
Reduction: Reduction reactions can modify the functional groups on the isoindole-1,3-dione core.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
5,5’-Carbonylbis[2-(3-hydroxyphenyl)-1H-isoindole-1,3(2H)-dione] has several scientific research applications:
Mechanism of Action
The mechanism of action of 5,5’-carbonylbis[2-(3-hydroxyphenyl)-1H-isoindole-1,3(2H)-dione] involves its interaction with specific molecular targets. For instance, it can inhibit cyclooxygenase enzymes, reducing the production of pro-inflammatory mediators . The compound’s structure allows it to bind to the active sites of these enzymes, blocking their activity and exerting anti-inflammatory effects .
Comparison with Similar Compounds
5,5’-Carbonylbis[2-(3-hydroxyphenyl)-1H-isoindole-1,3(2H)-dione] is unique due to its multifunctionalized structure, which provides diverse reactivity and potential applications. Similar compounds include other isoindole-1,3-dione derivatives, such as:
N-Substituted isoindole-1,3-dione derivatives: These compounds also exhibit biological activity and are used in medicinal chemistry.
Phthalimides: A class of compounds with similar core structures, used in various industrial applications.
The uniqueness of 5,5’-carbonylbis[2-(3-hydroxyphenyl)-1H-isoindole-1,3(2H)-dione] lies in its specific functional groups and the resulting chemical and biological properties .
Properties
IUPAC Name |
2-(3-hydroxyphenyl)-5-[2-(3-hydroxyphenyl)-1,3-dioxoisoindole-5-carbonyl]isoindole-1,3-dione | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H16N2O7/c32-19-5-1-3-17(13-19)30-26(35)21-9-7-15(11-23(21)28(30)37)25(34)16-8-10-22-24(12-16)29(38)31(27(22)36)18-4-2-6-20(33)14-18/h1-14,32-33H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XBQNMAKBEXRDHJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)O)N2C(=O)C3=C(C2=O)C=C(C=C3)C(=O)C4=CC5=C(C=C4)C(=O)N(C5=O)C6=CC(=CC=C6)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H16N2O7 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80360755 | |
Record name | STK296361 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80360755 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
504.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
54942-20-0 | |
Record name | STK296361 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80360755 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.